(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate

Solid-Phase Peptide Synthesis Linker Chemistry Bioconjugation

Select (9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate hydrochloride for your next synthesis. Its C5 spacer—mirroring natural cadaverine—avoids the suboptimal orientations of C3/C4 chains and the excessive flexibility of C6, delivering superior target engagement in PROTAC ternary complexes and peptide probes. With ≥98% purity to minimize deletion sequences in SPPS, this Fmoc-protected diamine ensures reliable, high-yield bioconjugation. Ideal for SPR biosensors, fluorophore-labeled peptides, and E3 ligase linkers. Standard ambient shipping; inquire for bulk pricing.

Molecular Formula C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 118119-32-7
Cat. No. B557201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
CAS118119-32-7
Synonyms9H-fluoren-9-ylmethylN-(5-aminopentyl)carbamateHydrochloride; N-(9-FLUORENYLMETHYLOXYCARBONYL)-1,5-DIAMINOPENTANEHYDROCHLORIDE; 118119-32-7; Fmoc-DapeHCl; AC1MBQG3; SCHEMBL1929972; CTK7E8017; 6820AH; AKOS015908765; N-1-Fmoc-1,5-diaminopentane.HCl; LP069585; I14-34277; 177333-17-4
Molecular FormulaC20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN.Cl
InChIInChI=1S/C20H24N2O2.ClH/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23);1H
InChIKeyMYVDRDMFYHOZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate (CAS 118119-32-7) Procurement Guide: Technical Specifications and Baseline Data for Research and Industrial Use


(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate, commonly supplied as its hydrochloride salt (CAS 118119-32-7), is a monoprotected aliphatic diamine featuring an Fmoc (9-fluorenylmethoxycarbonyl) group on one terminal amine and a free primary amine on the other [1]. This compound serves as a key building block in Fmoc-based solid-phase peptide synthesis (SPPS) and as a linker or spacer in bioconjugation chemistry . The molecule consists of a five-carbon (pentyl) linear chain, providing a specific spatial separation between functional groups, with a molecular weight of 324.42 g/mol for the free base and 360.9 g/mol for the hydrochloride salt [1]. Its Fmoc group is base-labile, enabling selective deprotection with piperidine under mild conditions, while the free amine can be directly coupled to carboxylic acids or activated esters .

Why Fmoc-1,5-Diaminopentane HCl (CAS 118119-32-7) Cannot Be Replaced with Other Fmoc-Alkyl Diamines or Linkers in Critical Applications


Monoprotected alkyl diamines are not universally interchangeable. The length of the alkyl chain dictates the spatial relationship between conjugated biomolecules, directly impacting binding affinity, assay sensitivity, and the steric accessibility of functional groups . Substituting (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate with shorter chain analogs (e.g., C3 or C4) can force ligands into suboptimal orientations, reducing target engagement, while longer chains (e.g., C6) may introduce excessive conformational flexibility that diminishes binding avidity or alters pharmacokinetic properties [1]. Furthermore, the specific five-carbon spacer is a natural match for conjugating molecules derived from lysine metabolism (cadaverine), ensuring biological relevance and compatibility in bioconjugation and assay development . The choice of salt form (HCl) also affects solubility and handling in automated SPPS workflows relative to the free base or alternative salts . The following quantitative evidence establishes the precise, measurable differentiation of this C5 Fmoc-diamine compared to its closest in-class candidates.

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate: Quantitative Evidence of Performance Differentiation Against Analogs


C5 Spacer Length Differentiates Binding and Conformational Space from C3, C4, and C6 Fmoc-Diamines

The (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate provides a specific 5-carbon (pentyl) spacer between its reactive amine and the Fmoc-protected end. This is quantifiably distinct from its closest commercially available analogs: Fmoc-1,3-diaminopropane (C3, CAS 166410-34-0) , Fmoc-1,4-diaminobutane (C4, CAS 117048-49-4) , and Fmoc-1,6-diaminohexane (C6, CAS 166410-37-3) . The difference in chain length translates to a change of approximately 1.3-1.5 Å in linear dimension per additional carbon, allowing the C5 spacer to access a distinct conformational space [1]. This is critical for applications where spacer length directly influences the binding kinetics of the final conjugate, such as in the synthesis of biotinylated peptides for avidin/streptavidin assays, where spacer length is known to dramatically improve assay sensitivity [1].

Solid-Phase Peptide Synthesis Linker Chemistry Bioconjugation

High HPLC Purity (≥99%) Ensures Reproducible SPPS and Conjugation Outcomes

Commercially available (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate hydrochloride (CAS 118119-32-7) is routinely supplied with a purity of ≥99% as determined by HPLC [REFS-1, REFS-2]. This level of purity is critical for solid-phase peptide synthesis (SPPS), where even minor impurities can lead to truncated sequences, deletion peptides, or difficult-to-remove byproducts that compromise final product yield and purity. In contrast, some analog building blocks, such as Fmoc-1,6-diaminohexane, are more commonly offered at a standard purity of 95% . The 4% absolute difference in purity can significantly impact the efficiency of multi-step solid-phase syntheses and the subsequent purification burden.

Solid-Phase Peptide Synthesis Quality Control Bioconjugation

Validated Utility as a PROTAC Linker Building Block for Targeted Protein Degradation

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate hydrochloride is explicitly categorized and used as a PROTAC (Proteolysis Targeting Chimera) linker building block . Its 5-carbon diamine structure provides an ideal intermediate-length linker for constructing bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The compound's utility is further validated by its incorporation into specific PROTAC molecules; for instance, the 1,5-diaminopentane moiety serves as the linker component in PROTAC HDAC8 Degrader-2, connecting the ligand and the E3 ligase-recruiting element [1]. While other alkyl diamines can also be used as linkers, the C5 spacer is specifically cited in these applications, distinguishing it from its shorter (C3, C4) and longer (C6) analogs.

PROTACs Targeted Protein Degradation Linker Chemistry

Documented Use in Solid-Phase Synthesis of Biotinylated Alkyl Thiols

Fmoc-cadaverine hydrochloride (synonymous with (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate hydrochloride) has been specifically documented as a building block in the solid-phase peptide synthesis (SPPS) of biotinylated alkyl thiols [REFS-1, REFS-2]. This application is notable because it demonstrates the compound's compatibility with a multi-step SPPS protocol that incorporates both a biotin moiety for affinity purification/detection and an alkyl thiol for surface immobilization (e.g., on gold surfaces). This dual functionality is enabled by the orthogonal reactivity of the Fmoc-protected amine and the free primary amine on the C5 spacer. While other Fmoc-diamines can theoretically be used, the C5 compound has a proven track record in this specific, demanding application, establishing it as a reliable, preferred choice for creating complex bioconjugates.

SPPS Biotinylation Surface Chemistry

Strict Low-Temperature Storage (-20°C) Requirement Differentiates Stability Profile from Analogs

The hydrochloride salt of (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate (CAS 118119-32-7) requires storage at or below -4°C, with many suppliers recommending -20°C for long-term stability [REFS-1, REFS-2]. This stringent storage requirement is a direct indicator of the compound's susceptibility to degradation (e.g., hydrolysis of the Fmoc group or amine oxidation) under ambient conditions, and it differentiates it from some analogs that may be stable at higher temperatures. For example, while the target compound mandates freezer storage, the hydrobromide salt of the same compound (CAS 352351-57-6) is specified for storage at 2-8°C (refrigerator) . This difference in stability profiles is a critical procurement and handling consideration for laboratories with limited freezer capacity or for workflows where the compound may be exposed to temperature fluctuations.

Stability Storage Conditions Quality Assurance

(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate: Optimal Use Cases in Peptide Synthesis, Bioconjugation, and Drug Discovery


Synthesis of Complex Peptides with Internal Spacer Modifications

In Fmoc-based solid-phase peptide synthesis (SPPS), (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate hydrochloride is used to introduce a flexible, five-carbon spacer arm at any desired position within a peptide sequence. The Fmoc group is removed on-resin with 20% piperidine in DMF, exposing the primary amine for coupling with the next Fmoc-amino acid. This is particularly valuable for creating peptide-based probes, where the C5 spacer alleviates steric hindrance between the peptide and a conjugated cargo (e.g., a fluorophore or biotin), improving binding interactions. The high commercial purity (≥99%) of this building block minimizes the formation of deletion sequences, ensuring higher yields of the target modified peptide .

Construction of PROTACs and Other Bifunctional Degraders

This compound serves as a direct precursor for synthesizing the linker moiety in PROTACs. The free amine of (9H-fluoren-9-yl)methyl (5-aminopentyl)carbamate can be coupled to a ligand for a target protein, while the Fmoc group is subsequently removed to attach an E3 ubiquitin ligase ligand, or vice versa. The 5-carbon spacer provides an intermediate distance that is often optimal for forming a stable ternary complex (Target:PROTAC:E3 Ligase) necessary for efficient ubiquitination and subsequent proteasomal degradation. Its established use as a PROTAC linker building block makes it a rational choice for medicinal chemistry programs developing new targeted protein degraders .

Preparation of Biotinylated Peptides and Thiol-Reactive Probes

The compound is a validated building block for the solid-phase synthesis of biotinylated alkyl thiols [1]. In this scenario, the peptide chain is assembled on the free amine, the Fmoc is removed, and a biotin group is coupled to the newly exposed amine. After cleavage from the resin, the resulting biotinylated peptide features a terminal C5 spacer ending in a thiol group. This architecture is ideal for immobilizing peptides onto gold surfaces for surface plasmon resonance (SPR) analysis or for creating self-assembled monolayers (SAMs) for biosensor applications. The C5 spacer ensures the peptide is presented away from the surface, preserving its native conformation and activity.

Bioconjugation and Crosslinking in Assay Development

In diagnostic and research assay development, the compound can be used as a heterobifunctional linker. For instance, the free amine can be conjugated to a carboxylate-containing biomolecule (e.g., an antibody or protein) using EDC/NHS chemistry, while the Fmoc-protected end is later deprotected for coupling to a second molecule, such as a fluorescent dye or an enzyme. This enables the creation of custom conjugates with a precisely defined C5 spacer. The reliable performance of this compound in such applications is supported by its documented use in creating bioconjugates for both oligonucleotide and peptide synthesis .

Technical Documentation Hub

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